1-(Prop-1-en-1-yl)cyclohex-1-ene
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Overview
Description
1-(Prop-1-en-1-yl)cyclohex-1-ene, also known as limonene, is a naturally occurring compound found in the oil of citrus fruits. It is a colorless liquid with a pleasant lemon-like odor. This compound is widely used in the fragrance and flavor industry due to its refreshing scent and taste .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-1-en-1-yl)cyclohex-1-ene can be synthesized through various methods. One common method involves the isolation of limonene from citrus fruit peels through steam distillation. Another method includes the catalytic rearrangement of α-pinene, a component of turpentine oil, using acid catalysts .
Industrial Production Methods: Industrially, limonene is produced by the steam distillation of citrus fruit peels, primarily from oranges. The peels are subjected to steam, which vaporizes the essential oils. The vapor is then condensed and separated to obtain pure limonene .
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-1-en-1-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: Limonene can be oxidized to produce carveol, carvone, and limonene oxide.
Reduction: Hydrogenation of limonene yields p-menthane.
Substitution: Halogenation of limonene can produce halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for hydrogenation.
Substitution: Halogenation reactions typically use chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Carveol, carvone, limonene oxide.
Reduction: p-Menthane.
Substitution: Halogenated limonene derivatives.
Scientific Research Applications
1-(Prop-1-en-1-yl)cyclohex-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a chiral starting material for the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1-(Prop-1-en-1-yl)cyclohex-1-ene involves its interaction with cellular membranes and enzymes. It is known to modulate the activity of various enzymes involved in metabolic pathways. For instance, limonene has been shown to inhibit the activity of certain cytochrome P450 enzymes, which play a role in drug metabolism[4][4].
Comparison with Similar Compounds
α-Pinene: Another monoterpene found in turpentine oil, used in the synthesis of camphor.
β-Pinene: Similar to α-pinene, used in the fragrance industry.
Myrcene: A monoterpene found in hops and bay leaves, used in the production of fragrances and flavors.
Uniqueness of 1-(Prop-1-en-1-yl)cyclohex-1-ene: this compound stands out due to its pleasant lemon-like odor and its versatility in various industrial applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
25551-16-0 |
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Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
1-prop-1-enylcyclohexene |
InChI |
InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h2,6-7H,3-5,8H2,1H3 |
InChI Key |
BXIHKZJXKILOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CCCCC1 |
Origin of Product |
United States |
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